molecular formula C8H13NO2 B13317978 1-(Pyrrolidin-2-yl)butane-2,3-dione

1-(Pyrrolidin-2-yl)butane-2,3-dione

Cat. No.: B13317978
M. Wt: 155.19 g/mol
InChI Key: FCNJZRDXAQJIBW-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)butane-2,3-dione is a chemical compound of high interest in medicinal chemistry and antibacterial research. It incorporates a pyrrolidine ring, one of the most frequently occurring nitrogen heterocycles in U.S. FDA-approved drugs, fused with a butane-2,3-dione (diacetyl) functionality . This structure is related to the pyrrolidine-2,3-dione scaffold, which has been identified as a novel, non-β-lactam inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa . Given the WHO's classification of P. aeruginosa as a critical priority pathogen, this compound presents a valuable starting point for developing new antibiotics that can circumvent existing β-lactam resistance mechanisms . Furthermore, compounds featuring a pyrrolidine ring are actively investigated as modulators of various neurological targets, including I2-imidazoline receptors (I2-IR) and NMDA receptors, highlighting their potential utility in researching neurodegenerative diseases and disorders . Its mechanism of action is likely tied to its specific molecular structure, which may mimic transition states or interact with essential bacterial enzymes or neural receptors. This product is intended for research and development purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the primary scientific literature for specific application protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-pyrrolidin-2-ylbutane-2,3-dione

InChI

InChI=1S/C8H13NO2/c1-6(10)8(11)5-7-3-2-4-9-7/h7,9H,2-5H2,1H3

InChI Key

FCNJZRDXAQJIBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CC1CCCN1

Origin of Product

United States

Computational Chemistry and Theoretical Characterization of 1 Pyrrolidin 2 Yl Butane 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Energetic Landscapes

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-(Pyrrolidin-2-yl)butane-2,3-dione. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate the electronic structure and energetic landscapes. These calculations can predict key electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and electronic transitions.

For instance, a typical DFT calculation might reveal the distribution of electron density, highlighting the electronegative oxygen atoms of the dione (B5365651) group as regions of high electron density. The energetic landscape can be explored by calculating the energies of different conformations of the molecule, identifying the most stable geometries and the energy barriers for conformational changes. These calculations are crucial for understanding the molecule's intrinsic stability and reactivity.

Table 1: Theoretical Electronic Properties of this compound (Illustrative Data)

PropertyCalculated Value (Illustrative)Method/Basis Set (Example)
HOMO Energy-6.5 eVB3LYP/6-31G(d)
LUMO Energy-1.2 eVB3LYP/6-31G(d)
HOMO-LUMO Gap5.3 eVB3LYP/6-31G(d)
Dipole Moment3.2 DB3LYP/6-31G(d)

Note: The data in this table is illustrative and represents typical values that could be obtained from quantum chemical calculations. Actual values would depend on the specific computational methods and basis sets used.

Molecular Dynamics Simulations and Conformational Analysis of Pyrrolidine-Dione Systems

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and conformational flexibility of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the pyrrolidine (B122466) ring and the butane-dione side chain. Software packages like GROMACS, AMBER, and CHARMM are commonly used for such simulations, employing various force fields to describe the interatomic forces. mdpi.com

Conformational analysis through MD simulations can identify the most populated conformational states and the transitions between them. For the pyrrolidine ring, common conformations such as envelope and twist can be investigated. The orientation of the butane-2,3-dione substituent relative to the pyrrolidine ring is also a key aspect of the conformational landscape. Understanding these dynamics is essential, as the conformation of the molecule can significantly influence its biological activity and interactions with other molecules. For example, studies on related pyrrolidine systems have shown how different ring puckering conformations can affect their binding to biological targets. rsc.org

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation

Computational chemistry plays a vital role in predicting the spectroscopic signatures of this compound, which are instrumental for its experimental identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. researchgate.net Comparing this predicted spectrum with experimental data helps in the assignment of signals and confirms the proposed structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption bands observed in an IR spectrum. researchgate.net The calculated IR spectrum can help in identifying characteristic functional groups, such as the C=O stretching vibrations of the dione group and the N-H and C-H vibrations of the pyrrolidine ring.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can aid in understanding fragmentation patterns. By calculating the bond dissociation energies and the stability of potential fragments, it is possible to rationalize the observed fragmentation in techniques like electrospray ionization mass spectrometry (ESI-MS). researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

SpectroscopyPredicted Feature (Illustrative)Assignment
¹H NMRδ 3.5-4.0 ppmProtons on the carbon adjacent to the nitrogen in the pyrrolidine ring
¹³C NMRδ 190-200 ppmCarbonyl carbons of the dione group
IR1710-1730 cm⁻¹C=O stretching vibrations

Note: This table provides illustrative predicted spectroscopic data. Actual experimental values may vary.

Structure-Based Computational Design for Analogues and Derivatives

The insights gained from the computational characterization of this compound can be leveraged for the rational design of new analogues and derivatives with desired properties. By modifying the core structure in silico and recalculating the electronic and structural properties, it is possible to predict how these changes will affect the molecule's behavior.

For example, if the goal is to design a derivative with increased biological activity, computational docking studies can be performed to predict the binding affinity of various analogues to a specific protein target. nih.gov This structure-based design approach can prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process. The design of novel pyrrolidine-2,5-dione derivatives as inhibitors of specific enzymes has demonstrated the success of such computational strategies. researchgate.net

Theoretical Insights into Intermolecular Interactions Relevant to Biological Recognition

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in a biological environment. Computational methods can provide detailed insights into how this molecule might interact with biological macromolecules such as proteins and nucleic acids.

Molecular docking and molecular dynamics simulations can be used to model the binding of this compound to the active site of a target protein. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions, that contribute to the binding affinity and specificity. For instance, the carbonyl groups of the dione moiety and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond acceptors and donors, respectively. Computational studies on similar heterocyclic compounds have highlighted the importance of these interactions in biological recognition. nih.gov

Academic Significance and Future Research Trajectories for 1 Pyrrolidin 2 Yl Butane 2,3 Dione

Potential as a Synthetic Precursor for Novel Heterocyclic Architectures in Chemical Biology

The chemical reactivity of the butane-2,3-dione moiety in 1-(Pyrrolidin-2-yl)butane-2,3-dione makes it a valuable precursor for the synthesis of diverse heterocyclic systems. The adjacent carbonyl groups are electrophilic centers that can readily undergo condensation reactions with a variety of binucleophiles to construct new ring systems. For instance, reaction with 1,2-diamines can yield quinoxalines or other diazines, while hydrazines can be used to form pyridazines. These reactions open avenues to generate libraries of complex molecules with potential biological activities.

The pyrrolidine (B122466) portion of the molecule, likely derived from the amino acid proline, introduces chirality, which is of paramount importance in drug design and chemical biology. nih.govnih.gov The stereochemistry of the pyrrolidine ring can direct the formation of specific stereoisomers of the resulting heterocyclic products, which is crucial as different stereoisomers can exhibit vastly different biological profiles. nih.gov The versatility of the pyrrolidine scaffold, combined with the reactive nature of the diketone, provides a powerful tool for creating structurally diverse and stereochemically defined molecules for biological screening. nih.gov

ReagentResulting HeterocyclePotential Biological Significance
1,2-DiaminesQuinoxalines, DiazinesAnticancer, Antimicrobial
HydrazinesPyridazinesCardiovascular, Antihypertensive
AmidinesPyrimidinesAntiviral, Antifungal
HydroxylamineIsoxazolesAnti-inflammatory, CNS activity

Methodological Advancements in the Synthesis and Derivatization of Complex Diketone Systems

The synthesis of complex diketones, particularly those bearing a chiral amine substituent like this compound, presents an ongoing challenge in organic chemistry. Future research is likely to focus on developing novel and efficient synthetic routes to this and related compounds. Methodologies could involve the coupling of proline derivatives with appropriate dicarbonyl synthons or the oxidation of suitable precursors.

Furthermore, the butane-2,3-dione moiety is ripe for derivatization. Selective reduction of one carbonyl group could lead to chiral α-hydroxy ketones, which are valuable building blocks in their own right. The enolizable nature of the diketone also allows for a range of reactions at the α-positions, enabling further functionalization. The development of stereoselective methods for these transformations will be a key area of research, leveraging the chiral influence of the adjacent pyrrolidine ring. Such advancements will not only provide access to a wider array of derivatives for biological testing but also contribute to the broader field of asymmetric synthesis.

Comprehensive Elucidation of Pharmacological Landscapes through Scaffold-Based Research

The pyrrolidine scaffold is a well-established "privileged structure" in drug discovery, appearing in drugs with a wide range of therapeutic applications, including anticancer, antibacterial, antidiabetic, and anti-inflammatory agents. nih.govnih.gov Derivatives of pyrrolidine-2,5-diones, for example, have shown significant anticonvulsant activity, with their efficacy being highly dependent on the substituents on the pyrrolidine ring. nih.gov Similarly, pyrrolidine-2,3-diones have been identified as a promising scaffold for inhibiting bacterial enzymes like P. aeruginosa PBP3, highlighting their potential as a new class of antibacterial agents. nih.gov

Future research on this compound would logically involve screening it and its derivatives against a wide array of biological targets. Given the known activities of related compounds, promising areas of investigation include:

Enzyme Inhibition: The diketone functionality can interact with active sites of various enzymes. Targets could include proteases, kinases, and metabolic enzymes. For instance, pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes. acs.org

Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in CNS-active drugs. nih.gov The anticonvulsant properties of related pyrrolidinediones suggest that this scaffold warrants investigation for neurological disorders.

Antimicrobial Activity: As demonstrated by the inhibition of bacterial cell wall synthesis enzymes by pyrrolidine-2,3-diones, this class of compounds holds promise for the development of new antibiotics to combat multidrug-resistant bacteria. nih.gov

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the pyrrolidine and diketone moieties, researchers can map the structural requirements for activity at different biological targets, leading to the development of potent and selective therapeutic agents. nih.govnih.gov

Development of Targeted Molecular Probes and Chemical Tools for Biological Systems

Molecular imaging probes are essential tools for visualizing and quantifying biological processes in living systems. grotlilab.net The structural features of this compound make it an attractive starting point for the development of such probes. The pyrrolidine scaffold can act as a recognition element for specific biological targets, while the diketone functionality provides a handle for attaching fluorophores or other reporter groups.

The diketone moiety can also be exploited for the design of "turn-on" fluorogenic probes. mdpi.com These probes are initially non-fluorescent, but their fluorescence is activated upon binding to or reacting with a specific target. This can be achieved by designing the molecule such that the diketone quenches the fluorescence of an attached fluorophore, with this quenching being relieved upon interaction with the target. Such probes offer high signal-to-noise ratios, making them ideal for sensitive biological imaging applications. mdpi.com

Probe TypeDesign StrategyPotential Application
Fluorescent ProbeConjugation of a fluorophore to the pyrrolidine or diketone moiety.Imaging of specific enzymes or receptors in cells and tissues.
Affinity-Based ProbeUse of the pyrrolidine scaffold for target recognition, with an attached reporter group.Identifying and isolating binding partners of the scaffold.
Fluorogenic ProbeDesign of a system where the diketone quenches fluorescence until a specific biological event occurs.Real-time monitoring of enzyme activity or changes in the cellular environment.

Integration of Experimental and Computational Approaches for a Deeper Understanding of Structure-Function Relationships

The synergy between experimental and computational chemistry is a powerful paradigm in modern drug discovery and chemical biology. For a molecule like this compound, this integrated approach can provide deep insights into its structure-function relationships.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how this compound and its derivatives might bind to the active sites of various protein targets. nih.govresearchgate.net These in silico studies can help prioritize which derivatives to synthesize and test experimentally, thereby accelerating the discovery process. For example, docking studies have been used to understand how pyrrolidine derivatives interact with enzymes like COX-1 and COX-2, providing a rationale for their anti-inflammatory activity. nih.gov Similarly, computational models can help explain the binding modes of pyrrolidine-2,3-dione (B1313883) inhibitors to bacterial enzymes. researchgate.net

Experimental techniques, such as X-ray crystallography and NMR spectroscopy, can then be used to validate the computational predictions and provide precise structural information about how the molecules interact with their targets. This iterative cycle of computational prediction and experimental validation is essential for rational drug design. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity, further guiding the design of more potent and selective molecules. frontiersin.org

Q & A

Q. What are the established synthetic routes for 1-(Pyrrolidin-2-yl)butane-2,3-dione derivatives?

The compound is typically synthesized via multi-component reactions. For example, a three-component reaction involving benzaldehyde, 3-nitroaniline, and acetic acid under nitrogen yields a 3-pyrroline-2-one intermediate. This intermediate is then reacted with aliphatic amines (e.g., methylamine or 4-methoxybenzylamine) in ethanol to form 1,4,5-trisubstituted pyrrolidine-2,3-diones. Reaction conditions (e.g., inert atmosphere, solvent choice) and stoichiometric ratios are critical for reproducibility .

Q. How is the structural characterization of these derivatives performed?

Structural confirmation relies on 1H/13C NMR for proton/carbon assignments, HSQC/HMBC for connectivity analysis (e.g., distinguishing between keto-enol tautomers), and HRMS for molecular weight validation. For example, HMBC correlations between carbonyl carbons and adjacent protons resolve ambiguities in regiochemistry .

Q. What biological activities have been explored for these compounds?

Pyrrolidine-2,3-dione derivatives exhibit antimicrobial properties, as demonstrated in studies where substituents like 4-hydroxyphenyl or acyl groups enhance activity against bacterial strains. However, specific bioactivity assays must be tailored to substituent effects and target organisms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent selection : Ethanol-water (1:1) improves solubility and reaction efficiency compared to polar aprotic solvents like DMF .
  • Catalyst loading : Pyrrolidine (20 mol%) is optimal for cyclization; reducing catalyst concentration below 10 mol% drastically lowers yields .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on aromatic aldehydes increase electrophilicity, accelerating nucleophilic attack .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR signals (e.g., overlapping peaks) are addressed by:

  • 2D NMR techniques : HSQC/HMBC correlations map proton-carbon networks, clarifying ambiguous assignments .
  • Computational validation : Density functional theory (DFT) calculations predict chemical shifts, aiding in peak assignments for complex substituents .

Q. What strategies are used to analyze substituent-dependent reactivity in these derivatives?

  • Electronic effects : Electron-deficient aryl groups increase reaction rates due to enhanced electrophilicity at the carbonyl carbon .
  • Steric hindrance : Bulky substituents (e.g., 4-methoxybenzyl) may favor alternative regioisomers by directing nucleophilic attack to less hindered sites .

Q. How can computational methods support synthetic design for novel derivatives?

DFT studies model transition states to predict regioselectivity in multi-component reactions. For example, computational insights into enolization pathways guide the design of derivatives with tailored tautomeric stability .

Methodological Considerations

  • Experimental design : Use factorial design to test variables like solvent polarity, temperature, and catalyst loading. For example, a 2³ factorial experiment can identify interactions between these factors .
  • Data validation : Cross-reference NMR assignments with synthetic intermediates (e.g., by stepwise functionalization) to confirm structural integrity .
  • Contradiction resolution : Replicate reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidation byproducts as sources of spectral noise .

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